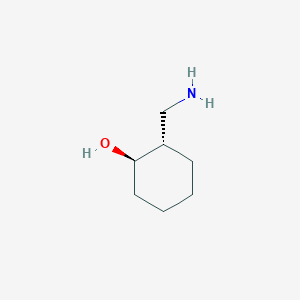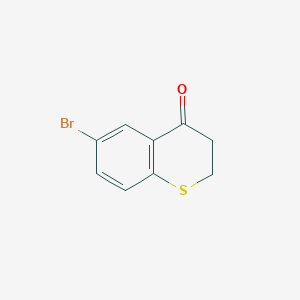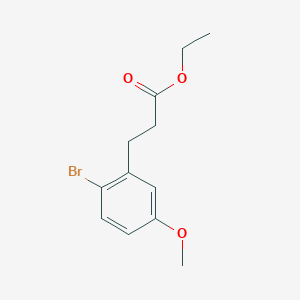
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
Descripción general
Descripción
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is a chemical compound with the CAS Number: 1261646-79-0 . It has a molecular weight of 287.15 and its IUPAC name is ethyl 3- (2-bromo-4-methoxyphenyl)propanoate . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is1S/C12H15BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.
Aplicaciones Científicas De Investigación
Electroreductive Radical Cyclization :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is used in electroreductive radical cyclization processes. For instance, it has been involved in the cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate to produce compounds like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate (Esteves et al., 2005).
Synthesis of Neolignans :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been identified in the synthesis of neolignans, as seen in the isolation of enantiomeric neolignans from Lobelia Chinensis (Chen et al., 2010).
Copolymerization and Polymer Chemistry :
- This compound plays a role in the synthesis and copolymerization of novel ethylenes, particularly in the creation of polymers with specific structural and thermal properties (Kharas et al., 2016).
Intermolecular Interactions in Crystal Packing :
- In crystallography, the compound has been involved in studies exploring the intermolecular interactions in crystal packing, particularly looking at N⋯π and O⋯π interactions (Zhang et al., 2011).
Synthesis of Pharmaceutical Intermediates :
- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been used in enzyme-mediated synthesis pathways to create intermediates for pharmaceutical applications, specifically PPAR agonists (Brenna et al., 2009).
Phytotoxic and Mutagenic Effects Analysis :
- Its derivatives have been evaluated for phytotoxic and mutagenic effects using the Triticum test, providing insights into environmental and biological impacts (Jităreanu et al., 2013).
Electrochemical Reduction Studies :
- The compound has been a subject in the study of electrochemical reduction, especially in the context of bromo-propargyloxy esters (Esteves et al., 2003).
Propiedades
IUPAC Name |
ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSZXINCUAZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



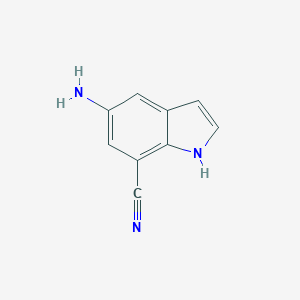
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
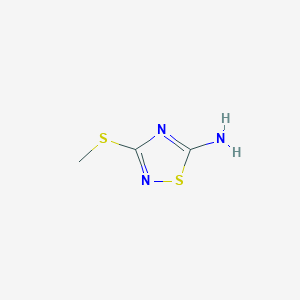
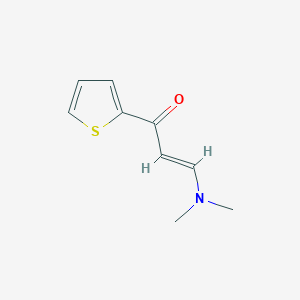
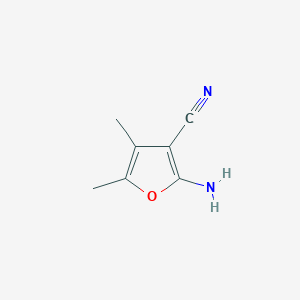
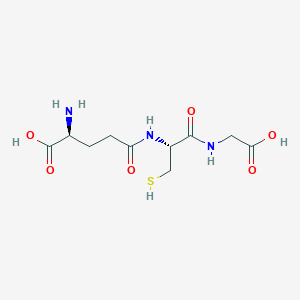
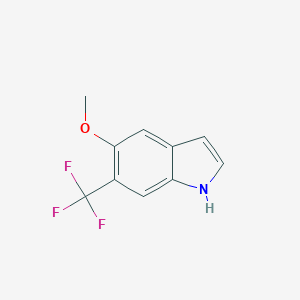
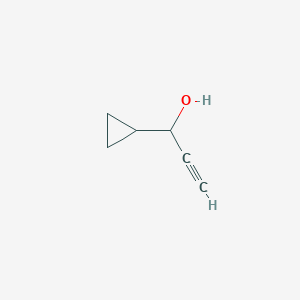
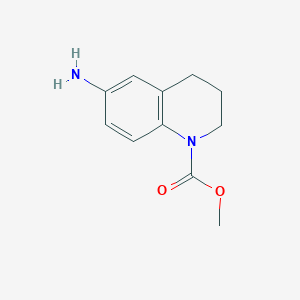
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
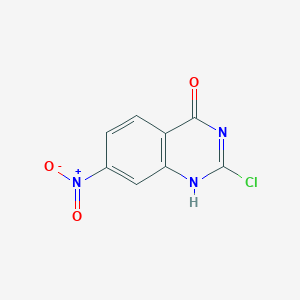
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
